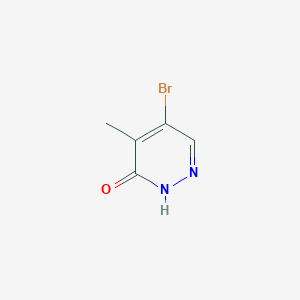![molecular formula C8H15ClN4O B11717101 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride](/img/structure/B11717101.png)
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2S,4R)-4-メトキシピロリジン-2-イル]-3-メチル-1H-1,2,4-トリアゾール塩酸塩は、ピロリジン環とトリアゾール環を含む独自の構造を特徴とする化学化合物です。
準備方法
合成経路と反応条件
5-[(2S,4R)-4-メトキシピロリジン-2-イル]-3-メチル-1H-1,2,4-トリアゾール塩酸塩の合成は、一般的にピロリジン環とトリアゾール環の形成を含む複数の段階を伴います。反応条件は、多くの場合、目的の立体化学と収率を確保するために、特定の試薬と触媒を必要とします。例えば、合成は、制御された温度とpH条件下で、メトキシ化剤とトリアゾール形成試薬を使用することを含む可能性があります .
工業生産方法
この化合物の工業生産は、ラボ規模の合成方法を大型反応器にスケールアップし、より高い収率と純度のために反応条件を最適化することを含む場合があります。これには、多くの場合、連続フロー反応器と結晶化やクロマトグラフィーなどの高度な精製技術の使用が含まれます .
化学反応の分析
反応の種類
5-[(2S,4R)-4-メトキシピロリジン-2-イル]-3-メチル-1H-1,2,4-トリアゾール塩酸塩は、以下を含むさまざまな化学反応を受けることができます。
酸化: この反応は、化合物に酸素含有官能基を導入することができます。
還元: この反応は、酸素含有官能基を除去したり、二重結合を還元したりすることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アジ化ナトリウムなどの求核試薬が含まれます。反応条件は、通常、目的の変換を達成するために、特定の溶媒、温度、およびpHレベルを伴います .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件に依存します。例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応はさまざまな置換トリアゾール誘導体を生成する可能性があります .
科学研究への応用
5-[(2S,4R)-4-メトキシピロリジン-2-イル]-3-メチル-1H-1,2,4-トリアゾール塩酸塩は、以下を含むいくつかの科学研究への応用があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害または受容体結合などの潜在的な生物活性について研究されています。
医学: 抗炎症作用や抗菌作用などの潜在的な治療効果について調査されています。
科学的研究の応用
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes
作用機序
5-[(2S,4R)-4-メトキシピロリジン-2-イル]-3-メチル-1H-1,2,4-トリアゾール塩酸塩の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的に結合してその活性を調節することができ、さまざまな生物学的効果をもたらします。これらの効果に関与する経路には、シグナル伝達、遺伝子発現、および代謝調節が含まれます .
類似化合物の比較
類似化合物
類似化合物には、以下のような他のピロリジンおよびトリアゾール誘導体があります。
- (2S,4R)-1-((S)-2-アミノ-3,3-ジメチルブタノイル)-4-ヒドロキシ-N-(4-(4-メチルチアゾール-5-イル)ベンジル)ピロリジン-2-カルボキサミド塩酸塩
- ピロリジンおよびピロリジン-2-オン誘導体
独自性
5-[(2S,4R)-4-メトキシピロリジン-2-イル]-3-メチル-1H-1,2,4-トリアゾール塩酸塩を際立たせているのは、その特定の立体化学と、メトキシピロリジン環とトリアゾール環の両方の存在です。この独自の構造は、その独特の化学的および生物学的特性に寄与し、研究開発のための貴重な化合物となっています .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine and triazole derivatives, such as:
- (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride
- Pyrrolizines and pyrrolidine-2-one derivatives
Uniqueness
What sets 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride apart is its specific stereochemistry and the presence of both a methoxypyrrolidine and a triazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C8H15ClN4O |
|---|---|
分子量 |
218.68 g/mol |
IUPAC名 |
3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C8H14N4O.ClH/c1-5-10-8(12-11-5)7-3-6(13-2)4-9-7;/h6-7,9H,3-4H2,1-2H3,(H,10,11,12);1H/t6-,7+;/m1./s1 |
InChIキー |
KEBSKCOOXSBUCC-HHQFNNIRSA-N |
異性体SMILES |
CC1=NC(=NN1)[C@@H]2C[C@H](CN2)OC.Cl |
正規SMILES |
CC1=NC(=NN1)C2CC(CN2)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



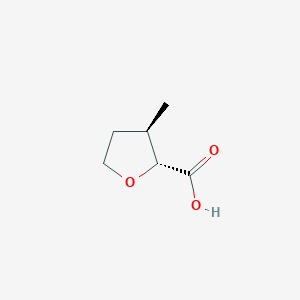
![[2,2'-Bithiophene]-5,5'-dithiol](/img/structure/B11717029.png)
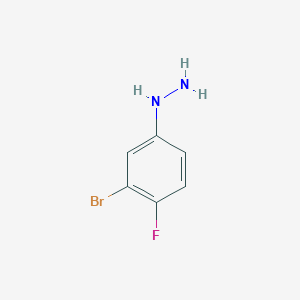
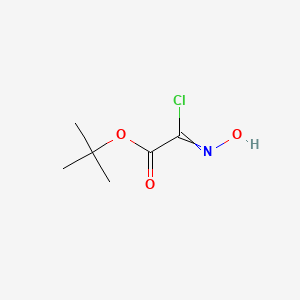
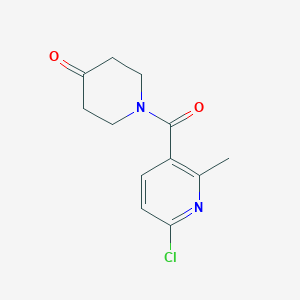
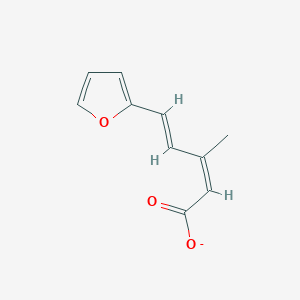
![2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B11717068.png)
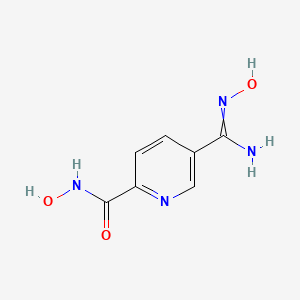
![6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B11717083.png)
![[1,3'-Bipiperidin]-2-one hydrochloride](/img/structure/B11717089.png)
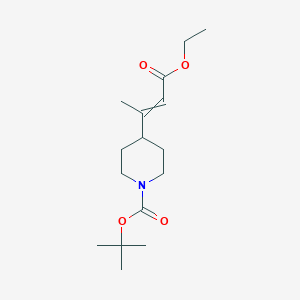
![[1,3'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B11717119.png)
